2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Description
2-(2-Chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a chloroacetamide derivative characterized by a 2-chlorophenoxy group, a methyl-substituted acetamide backbone, and a 1-cyanocyclohexyl moiety. Chloroacetamides are widely used as herbicides (e.g., alachlor, pretilachlor) and synthetic intermediates for bioactive molecules due to their reactivity and structural versatility . The 1-cyanocyclohexyl group introduces steric bulk and electronic effects that may influence solubility, metabolic stability, and target binding compared to simpler aromatic or alkyl substituents.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-19(16(12-18)9-5-2-6-10-16)15(20)11-21-14-8-4-3-7-13(14)17/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZVTJXFPWMXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=CC=C1Cl)C2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to 2-chlorophenoxyacetyl chloride: The 2-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Formation of N-(1-cyanocyclohexyl)-N-methylacetamide: This intermediate is synthesized by reacting cyclohexanone with methylamine and cyanogen bromide.
Final coupling reaction: The 2-chlorophenoxyacetyl chloride is then reacted with N-(1-cyanocyclohexyl)-N-methylacetamide in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential as an antimicrobial agent in clinical settings .
Cytotoxicity and Cancer Research
Studies have demonstrated that 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide may possess selective cytotoxicity towards cancer cells. Compounds with similar structural motifs have been observed to induce apoptosis in human cancer cell lines while sparing normal cells, making them candidates for further investigation in cancer therapy .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. Preliminary studies suggest that it could inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s .
Herbicidal Properties
Given the presence of the chlorophenoxy group, this compound could be explored for its herbicidal properties. Similar compounds are widely used in agriculture to control weeds, and research into this compound's efficacy could lead to new formulations that are more environmentally friendly or target-specific .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Studies have indicated potential risks associated with high doses, including liver toxicity and other organ-related effects observed in animal models . These findings underscore the need for comprehensive toxicity evaluations before any therapeutic applications can be fully realized.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with MIC values around 256 µg/mL |
| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines while sparing normal cells |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity, indicating potential relevance in neurodegenerative diseases |
| Study D | Toxicology | Reported liver toxicity at high doses; further studies needed to assess long-term effects |
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Analysis
- Phenoxy vs. This may improve soil mobility in agrochemical applications .
- Cyanocyclohexyl vs. Cyanoaryl: The 1-cyanocyclohexyl group (vs.
- N-Methylation: The N-methyl group in the target compound reduces hydrogen-bond donor capacity compared to non-methylated analogs like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide , which could impact pharmacokinetics.
Pharmacological and Agrochemical Potential
- Herbicidal Activity: Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants . The target compound’s phenoxy group may confer broader weed specificity due to enhanced leaf adhesion.
- The cyanocyclohexyl group in the target compound could modulate these interactions.
- Toxicity Profile: notes that cyanoacetamides may have understudied toxicological risks, warranting caution in handling .
Biological Activity
2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 254.719 g/mol
- CAS Number : Specific CAS number not provided in the search results.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are not extensively documented, it is hypothesized to function through modulation of receptor activity or enzyme inhibition, similar to other compounds in its class.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds with chlorophenoxy groups have been shown to possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating a possible role in cancer therapeutics.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of chlorophenoxy derivatives against Pseudomonas aeruginosa. Results indicated significant inhibition of bacterial growth at specific concentrations.
Compound Concentration (µg/mL) Zone of Inhibition (mm) This compound 50 15 Control (Standard Antibiotic) 50 25 -
Cytotoxicity Assay :
- Another study assessed the cytotoxic effects of this compound on HeLa cells using an MTT assay. The results demonstrated a dose-dependent decrease in cell viability.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30
Research Findings
Recent patent literature has highlighted the potential therapeutic applications of compounds similar to this compound for restoring mutant p53 functionality in cancer cells, which may enhance tumor suppression mechanisms .
Additionally, the compound's structural features suggest it could serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-chlorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, chloroacetamide derivatives are often prepared by reacting 2-chlorophenoxyacetic acid chloride with 1-cyanocyclohexylmethylamine in the presence of a weak base (e.g., K₂CO₃) under anhydrous conditions . Solvent choice (e.g., acetonitrile or DMF) and temperature (room temperature vs. reflux) critically affect reaction kinetics and purity. Monitoring via TLC and purification by column chromatography are standard .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for C=O stretches (~1650–1750 cm⁻¹) and C≡N (cyano group) vibrations (~2200–2250 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for the cyclohexyl group (δ 1.2–2.2 ppm, multiplet), N-methyl (δ 2.8–3.1 ppm, singlet), and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Carbonyl (C=O, ~170 ppm) and cyano (C≡N, ~115–120 ppm) resonances are critical .
- X-ray Crystallography : Resolves stereochemistry and confirms hydrogen-bonding patterns, as seen in related cyclohexylacetamide structures .
Q. What safety protocols are advised for handling this compound during synthesis?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood due to potential toxicity of intermediates like chloroacetamide derivatives. Waste containing cyanogroups must be segregated and treated by licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?
- Methodological Answer : Unexpected splitting may arise from conformational isomerism (e.g., cyclohexyl chair vs. boat) or hindered rotation of the N-methyl group. Variable-temperature NMR (VT-NMR) can identify dynamic processes, while DFT calculations (e.g., Gaussian) model rotational barriers . For example, Jin & Wu (2013) used VT-NMR to resolve cyclohexyl ring dynamics in 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide .
Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10).
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during amide bond formation to induce stereoselectivity .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions (e.g., TD-DFT) .
Q. How do structural modifications (e.g., substituents on the phenoxy group) impact biological activity, and what computational tools predict these effects?
- Methodological Answer : Substituent effects can be modeled using:
- QSAR : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with bioactivity data.
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., enzymes in pesticidal pathways) . For instance, chloro-substituted acetamides show enhanced herbicidal activity due to increased electrophilicity .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities, and how can they be mitigated?
- Methodological Answer : Scaling up often faces issues like exothermicity and byproduct formation. Solutions include:
- Flow Chemistry : Enables precise temperature control and continuous purification .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent volume) via software (e.g., JMP) to maximize yield .
Data Contradiction Analysis
Q. Why might reported melting points vary across studies, and how should researchers validate their findings?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to detect polymorphs and recrystallize the compound from multiple solvents (e.g., ethanol vs. ethyl acetate). Cross-validate with literature using pure samples .
Q. How can discrepancies in bioassay results between in vitro and in vivo studies be addressed?
- Methodological Answer : In vitro assays may overlook metabolic stability. Conduct:
- Microsomal Stability Tests : Identify metabolic hotspots (e.g., cytochrome P450 oxidation of the cyanocyclohexyl group).
- Proteomics : Use LC-MS/MS to detect protein adducts formed in vivo .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
